BenchChemオンラインストアへようこそ!

Irinotecan

Colorectal Cancer In Vitro Cytotoxicity Topoisomerase I Inhibition

Irinotecan (CAS 97682-44-5) is a water-soluble camptothecin prodrug requiring in vivo carboxylesterase (CES) activation to SN-38, which is ~1000-fold more potent as a topoisomerase I inhibitor. This prodrug dependency mandates its procurement for in vitro/in vivo models where tumor-specific CES expression is evaluated or clinical relevance to irinotecan-based regimens is prioritized. Do not substitute with topotecan (tumor penetration 94% vs 41%) or direct SN-38 (severe dose-limiting toxicities). Conventional irinotecan is the essential reference control for benchmarking advanced formulations (e.g., liposomal irinotecan, etirinotecan pegol) in preclinical and clinical studies.

Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
CAS No. 97682-44-5
Cat. No. B1672180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrinotecan
CAS97682-44-5
Synonyms7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811
Molecular FormulaC33H38N4O6
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7
InChIInChI=1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
InChIKeyUWKQSNNFCGGAFS-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.07e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Irinotecan (CPT-11) Procurement Guide: Prodrug Characteristics and Pharmacological Baseline


Irinotecan (CAS 97682-44-5) is a water-soluble camptothecin derivative and prodrug that functions as a topoisomerase I inhibitor. It is converted in vivo by carboxylesterases (CES) to its active metabolite, SN-38, which is approximately 1000-fold more potent as a topoisomerase I inhibitor [1]. Irinotecan is approved for first- and second-line treatment of metastatic colorectal cancer (mCRC) and has established roles in pancreatic cancer, small-cell lung cancer, and other solid tumor indications [2].

Irinotecan Procurement Strategy: Why Formulation and Prodrug Status Preclude Direct Substitution with Analogs


Irinotecan cannot be simply interchanged with other topoisomerase I inhibitors or its active metabolite due to fundamental differences in pharmacokinetic disposition, prodrug activation requirements, and toxicity profiles. SN-38 is 1000-fold more potent but causes severe dose-limiting toxicities when administered directly [1]; topotecan exhibits markedly different tumor tissue penetration (94% ± 5% of vascular levels vs. 41% ± 10% for irinotecan) [2]; and liposomal or PEGylated formulations alter systemic exposure and tumor delivery kinetics by orders of magnitude [3]. These distinctions mandate formulation-specific and indication-specific procurement decisions rather than class-level substitution.

Irinotecan Evidence Guide: Quantitative Differentiation from SN-38, Topotecan, Liposomal Irinotecan, and Etirinotecan Pegol


Irinotecan vs. SN-38 Cytotoxicity Comparison: Prodrug Potency Differential in Colorectal Cancer Cell Lines

Irinotecan is a prodrug requiring carboxylesterase-mediated conversion to SN-38; direct in vitro cytotoxicity assays reveal a 960- to 1930-fold potency differential. In HT-29 human colon cancer cells, SN-38 exhibits an IC50 of 4.50 nM compared to irinotecan's IC50 of 5.17 μM [1]. In LoVo colorectal cancer cells, SN-38 IC50 is 8.25 nM versus irinotecan IC50 of 15.8 μM [2]. This massive potency gap explains why SN-38 cannot be directly administered systemically and why irinotecan's therapeutic index depends critically on prodrug conversion kinetics.

Colorectal Cancer In Vitro Cytotoxicity Topoisomerase I Inhibition

Irinotecan vs. Topotecan Tumor Penetration Comparison: Differential Solid Tumor Distribution Profiles

In HCT116 and HT29 colorectal tumor xenografts, topotecan exhibits markedly more uniform tumor tissue distribution than irinotecan. At a distance of 100 μm from tumor blood vessels, topotecan maintained 94% ± 5% of perivascular drug levels, whereas irinotecan levels dropped to 41% ± 10% of perivascular concentrations [1]. This difference in penetration capacity directly impacts the spatial uniformity of tumor cell killing. Notably, irinotecan's active metabolite SN-38 penetrates tissue similarly to topotecan, meaning irinotecan's efficacy in solid tumors depends heavily on systemic conversion to SN-38.

Solid Tumor Pharmacology Tumor Penetration Camptothecin Analogs

Nanoliposomal Irinotecan (nal-IRI) vs. Free Irinotecan: Pharmacokinetic and Tumor Exposure Comparison

Nanoliposomal irinotecan (nal-IRI, Onivyde®) achieves substantially higher tumor exposure of both irinotecan prodrug and SN-38 active metabolite compared to conventional free irinotecan. In xenograft models of Ewing's sarcoma, neuroblastoma, and rhabdomyosarcoma, plasma and tumor concentrations of irinotecan and SN-38 were approximately 10-fold higher for nal-IRI than for free irinotecan [1]. Mechanistic PBPK/PD modeling confirms that nal-IRI achieves sustained and higher SN-38 tumor exposure, producing more rapid and durable tumor suppression than free-IRI, driven by liposomal protection from premature metabolism and enhanced permeability and retention (EPR) effect [2].

Nanomedicine Liposomal Formulation Pharmacokinetics

Etirinotecan Pegol vs. Irinotecan: Prolonged Tumor Exposure and Clinical Efficacy Comparison

Etirinotecan pegol (EP, NKTR-102) is a long-acting polymer conjugate of irinotecan designed for sustained SN-38 exposure. In nonclinical models, EP eliminated very slowly from tumors with a half-life of 17 days and sustained tumor growth delay for 2-10 weeks after the last dose, whereas conventional irinotecan produced little tumor growth suppression [1]. In a phase II randomized trial in KRAS-mutant, irinotecan-naïve mCRC patients, EP achieved a median progression-free survival (PFS) of 4.0 months versus 2.8 months for irinotecan (HR 0.65; 95% CI 0.40-1.04; P=0.07) and a significantly longer median duration of response (7.9 vs. 1.4 months; P=0.018) [2]. Grade 3/4 neutropenia occurred less frequently with EP (10% vs. 22%) [3].

PEGylation Sustained Release Metastatic Colorectal Cancer

Irinotecan vs. Best Supportive Care (BSC): Overall Survival Benefit in Second-Line mCRC

In a randomized phase III trial (V301) of 279 patients with metastatic colorectal cancer who had failed 5-fluorouracil, irinotecan (350 mg/m² every 3 weeks) plus best supportive care (BSC) significantly improved overall survival compared to BSC alone. Median survival was 9.2 months for irinotecan plus BSC versus 6.5 months for BSC alone (P=0.0001), with 1-year survival rates of 36.2% versus 13.8%, respectively [1]. The survival benefit, adjusted for prognostic factors, remained highly significant (P=0.001). Quality of life was preserved or improved across multiple functional and symptom scales despite irinotecan-associated diarrhea [2].

Metastatic Colorectal Cancer Second-Line Therapy Overall Survival

Irinotecan vs. Oxaliplatin: First-Line Overall Survival Comparison in mCRC with Prior Adjuvant Therapy

A retrospective single-center study of 227 mCRC patients with prior adjuvant treatment compared first-line oxaliplatin-based (n=106) versus irinotecan-based (n=121) chemotherapy. The oxaliplatin group demonstrated a numerically longer median overall survival of 29.9 months compared to 23.0 months for the irinotecan group (HR=0.75, 95% CI 0.57-0.99; P=0.043), although progression-free survival was comparable (9.2 vs. 9.4 months; P=0.722) [1]. This OS disparity was attributed to differential rates of post-progression chemotherapy interchange rather than intrinsic drug superiority, with thrombocytopenia from prior oxaliplatin adjuvant therapy influencing treatment sequencing decisions [2].

Metastatic Colorectal Cancer First-Line Therapy Comparative Efficacy

Irinotecan Application Scenarios: Evidence-Backed Procurement for Research and Clinical Development


In Vitro Cytotoxicity Screening in Carboxylesterase-Deficient Models

Irinotecan exhibits IC50 values of 5.17 μM to 15.8 μM in colorectal cancer cell lines, approximately 1000-fold higher than its active metabolite SN-38 (IC50: 4.50-8.25 nM) [1]. For in vitro studies using cell lines with low or absent carboxylesterase activity, procurement of SN-38 directly is required to observe topoisomerase I inhibition; irinotecan alone will produce false-negative results due to insufficient prodrug activation [2].

Solid Tumor Xenograft Models Requiring Tumor-Selective Activation

Irinotecan achieves only 41% ± 10% of perivascular drug levels at 100 μm from tumor blood vessels, compared to 94% ± 5% for topotecan [1]. However, irinotecan's systemic conversion to SN-38, which penetrates tumors uniformly, offsets this limitation. Procurement of irinotecan (rather than topotecan) is indicated for models where tumor-specific carboxylesterase expression is being evaluated or where clinical relevance to irinotecan-based regimens is prioritized [2].

Clinical Trial Comparator Arm for Second-Line mCRC Studies

Irinotecan at 350 mg/m² Q3w provides a validated median overall survival of 9.2 months and 1-year survival of 36.2% in second-line mCRC after 5-FU failure, versus 6.5 months and 13.8% for best supportive care alone [1]. This benchmark establishes irinotecan as the appropriate active comparator for trials evaluating novel agents in the second-line mCRC setting [2].

Benchmarking Novel Long-Acting Topoisomerase I Inhibitor Formulations

Conventional irinotecan serves as the reference control for evaluating advanced formulations. Etirinotecan pegol achieved 4.0 months PFS versus 2.8 months for irinotecan (HR 0.65) and 7.9 months DOR versus 1.4 months [1]. Nanoliposomal irinotecan achieved 10-fold higher tumor SN-38 concentrations [2]. Procurement of conventional irinotecan as the comparator arm is essential for demonstrating formulation-specific PK/PD advantages in preclinical and clinical studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irinotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.